

# 3,4-Dihydro-6,7-isoquinolinediol CAS number and identifiers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3,4-Dihydro-6,7-isoquinolinediol

Cat. No.: B109912

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## In-Depth Technical Guide: 3,4-Dihydro-6,7-isoquinolinediol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3,4-Dihydro-6,7-isoquinolinediol**, a bioactive heterocyclic compound. This document details its chemical identifiers, known biological activities, and plausible experimental and synthetic methodologies, designed to serve as a valuable resource for professionals in research and drug development.

## Core Compound Identifiers

**3,4-Dihydro-6,7-isoquinolinediol** is a small molecule with the following key identifiers:

Identifier	Value
CAS Number	4602-83-9
IUPAC Name	3,4-dihydroisoquinoline-6,7-diol
Synonyms	6,7-Dihydroxy-3,4-dihydroisoquinoline, 3,4-Dihydro-6,7-dihydroxyisoquinoline
Molecular Formula	C <sub>9</sub> H <sub>9</sub> NO <sub>2</sub>
Molecular Weight	163.17 g/mol
SMILES	<chem>OC1=CC2=C(C=NCC2)C=C1O</chem>
InChIKey	PWCQVMIYUGOTLG-UHFFFAOYSA-N

## Biological Activity and Quantitative Data

**3,4-Dihydro-6,7-isoquinolinediol** has been identified as a  $\beta$ 2-adrenergic receptor ( $\beta$ 2-AR) agonist and has shown anti-inflammatory properties through the inhibition of nitric oxide (NO) production.

Biological Target	Activity	Quantitative Data	Cell Line
$\beta$ 2-Adrenergic Receptor ( $\beta$ 2-AR)	Agonist	EC <sub>50</sub> : 106.9 $\mu$ M	CH-K1/GA1S
Nitric Oxide (NO) Production	Inhibition	Data not available	RAW 264.7 murine macrophage

While the compound is known to inhibit nitric oxide production in lipopolysaccharide-induced RAW 264.7 murine macrophage cells, specific quantitative data such as an IC<sub>50</sub> value are not readily available in the reviewed literature.

## Experimental Protocols

Detailed experimental protocols for the specific evaluation of **3,4-Dihydro-6,7-isoquinolinediol** are not extensively published. However, the following are representative, standard methodologies for assessing its known biological activities.

## β2-Adrenergic Receptor Agonist Activity Assay (Representative Protocol)

This protocol outlines a typical cell-based assay to determine the agonist activity of a compound at the β2-adrenergic receptor by measuring the downstream accumulation of cyclic AMP (cAMP).

- Cell Culture:
  - Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing the human β2-adrenergic receptor and a cAMP-responsive reporter system (e.g., CRE-luciferase) in appropriate media (e.g., F-12K Medium with 10% FBS).
  - Plate cells in 96-well plates and grow to 80-90% confluency.
- Compound Preparation:
  - Prepare a stock solution of **3,4-Dihydro-6,7-isoquinolinediol** in a suitable solvent (e.g., DMSO).
  - Perform serial dilutions to create a range of concentrations for dose-response analysis.
- Assay Procedure:
  - Wash the cells with a serum-free medium.
  - Add the diluted compound solutions to the respective wells. Include a known β2-AR agonist (e.g., isoproterenol) as a positive control and a vehicle control (e.g., DMSO).
  - Incubate the plate at 37°C for a specified period (e.g., 4-6 hours) to allow for receptor activation and reporter gene expression.
- Data Acquisition and Analysis:
  - Lyse the cells and measure the reporter signal (e.g., luminescence for a luciferase reporter) using a plate reader.
  - Normalize the data to the vehicle control.

- Plot the dose-response curve and calculate the EC<sub>50</sub> value using non-linear regression analysis.

## Nitric Oxide Inhibition Assay in RAW 264.7 Cells (Representative Protocol)

This protocol describes a common method to assess the anti-inflammatory potential of a compound by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells.

- Cell Culture:
  - Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS.
  - Seed the cells in a 96-well plate at a density of approximately  $1.5 \times 10^5$  cells/well and incubate for 24 hours.
- Compound and LPS Stimulation:
  - Prepare serial dilutions of **3,4-Dihydro-6,7-isoquinolinediol**.
  - Pre-treat the cells with the compound dilutions for 1-2 hours.
  - Stimulate the cells with LPS (1 µg/mL) to induce nitric oxide production. Include a positive control (e.g., a known iNOS inhibitor like L-NAME) and a vehicle control.
- Nitrite Quantification (Griess Assay):
  - After 24 hours of incubation, collect the cell culture supernatant.
  - Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
  - Incubate at room temperature for 10-15 minutes to allow for color development.
  - Measure the absorbance at 540 nm using a microplate reader.
- Data Analysis:

- Create a standard curve using known concentrations of sodium nitrite.
- Calculate the nitrite concentration in the samples.
- Determine the percentage of inhibition of NO production for each compound concentration relative to the LPS-stimulated vehicle control.
- If a dose-response is observed, calculate the IC<sub>50</sub> value.

## Synthetic Methodology

The synthesis of **3,4-Dihydro-6,7-isoquinolinediol** can be approached through established methods for the construction of the 3,4-dihydroisoquinoline core, most notably the Bischler-Napieralski reaction.

## Representative Synthesis via Bischler-Napieralski Reaction

This synthetic route involves the cyclization of a  $\beta$ -phenylethylamide.

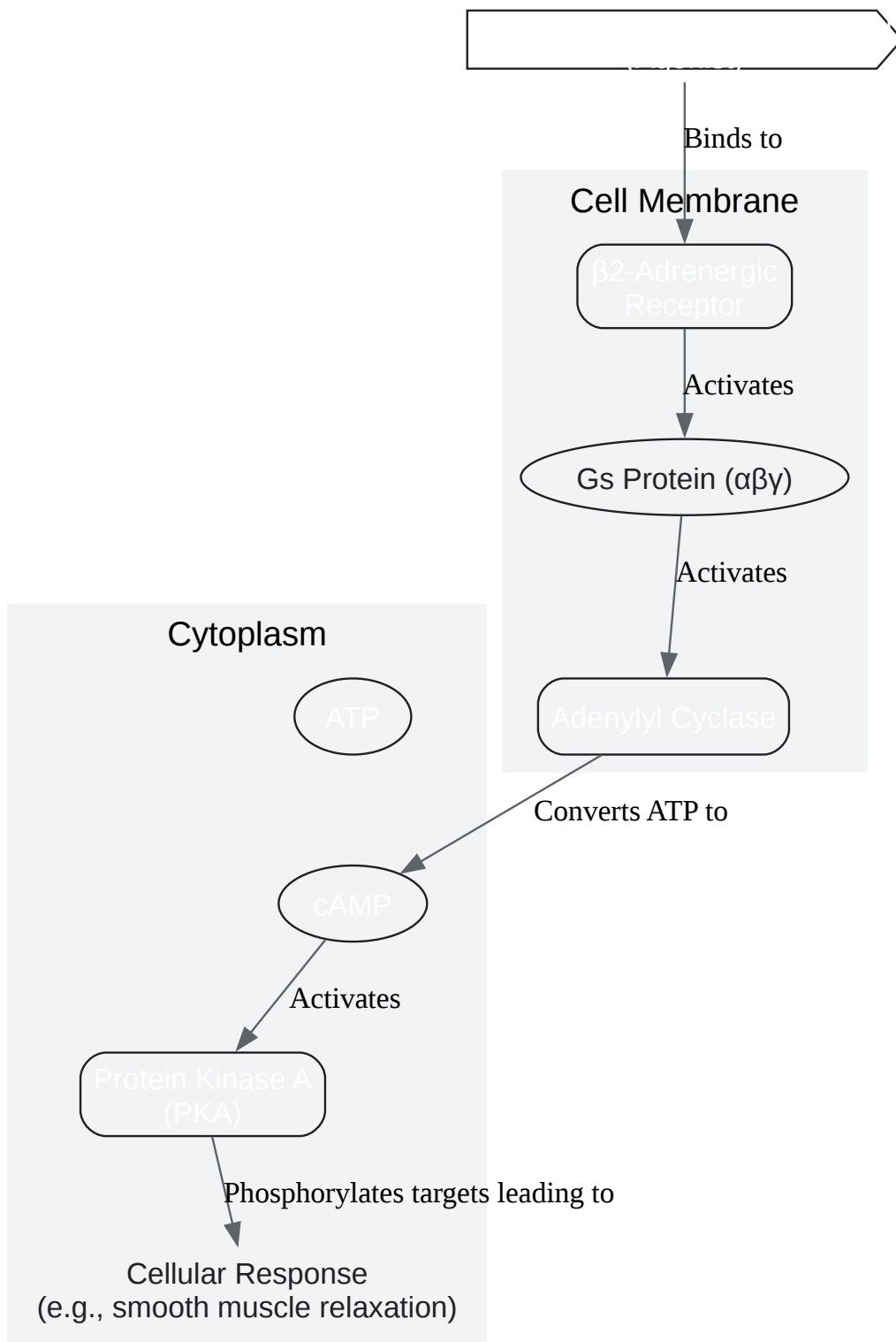
- Starting Material Preparation:
  - The synthesis would begin with a suitably protected dopamine derivative, such as N-acetyl-3,4-dimethoxyphenethylamine. This can be prepared by the acetylation of 3,4-dimethoxyphenethylamine.
- Cyclization (Bischler-Napieralski Reaction):
  - The N-acetyl-3,4-dimethoxyphenethylamine is treated with a dehydrating agent, such as phosphorus oxychloride (POCl<sub>3</sub>) or phosphorus pentoxide (P<sub>2</sub>O<sub>5</sub>), in an inert solvent (e.g., toluene or acetonitrile).
  - The reaction mixture is heated to effect an intramolecular electrophilic aromatic substitution, leading to the formation of the 3,4-dihydroisoquinoline ring. The product of this step would be 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline.
- Demethylation:

- The resulting 6,7-dimethoxy derivative is then subjected to demethylation to yield the final product, **3,4-Dihydro-6,7-isoquinolinediol**. This can be achieved using strong acids such as hydrobromic acid (HBr) or a Lewis acid like boron tribromide (BBr<sub>3</sub>).
- Purification:
  - The final compound is purified using standard techniques such as recrystallization or column chromatography.

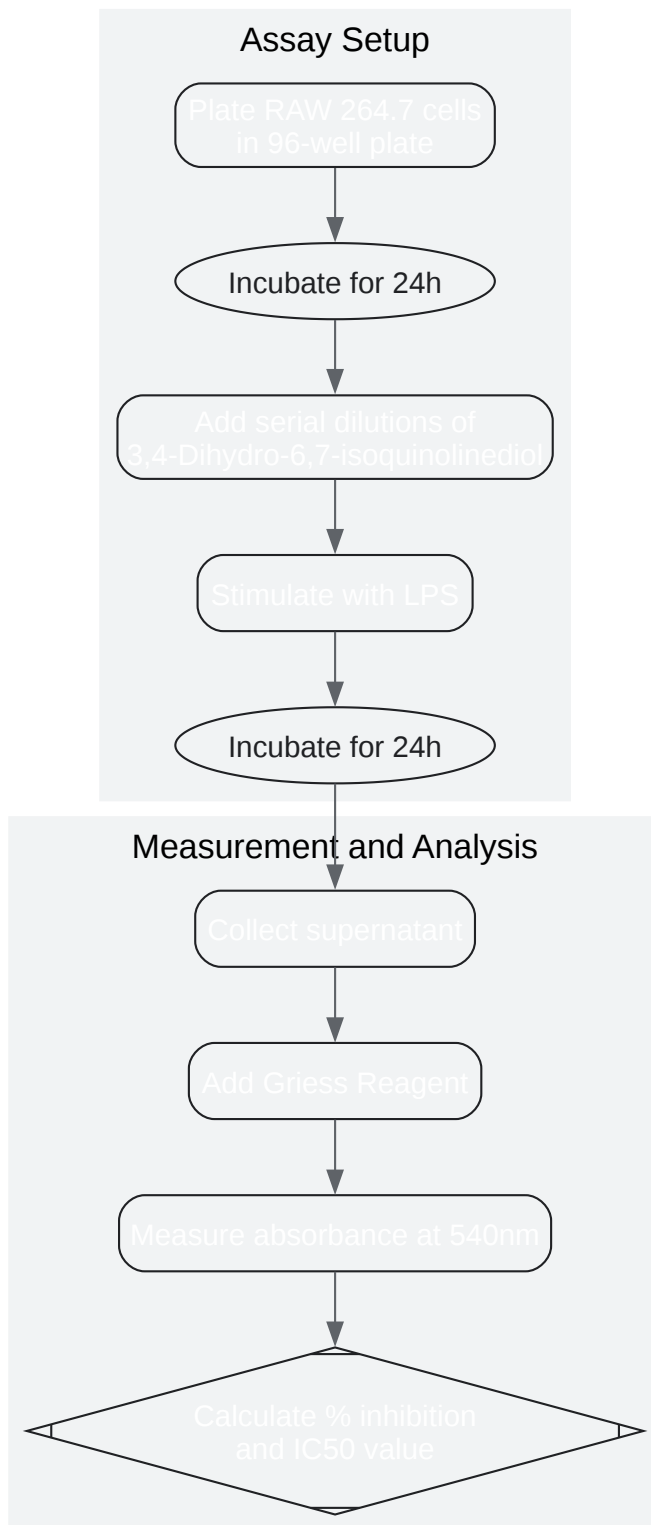
## Visualizations

### β2-Adrenergic Receptor Signaling Pathway

## $\beta$ 2-Adrenergic Receptor Signaling Pathway

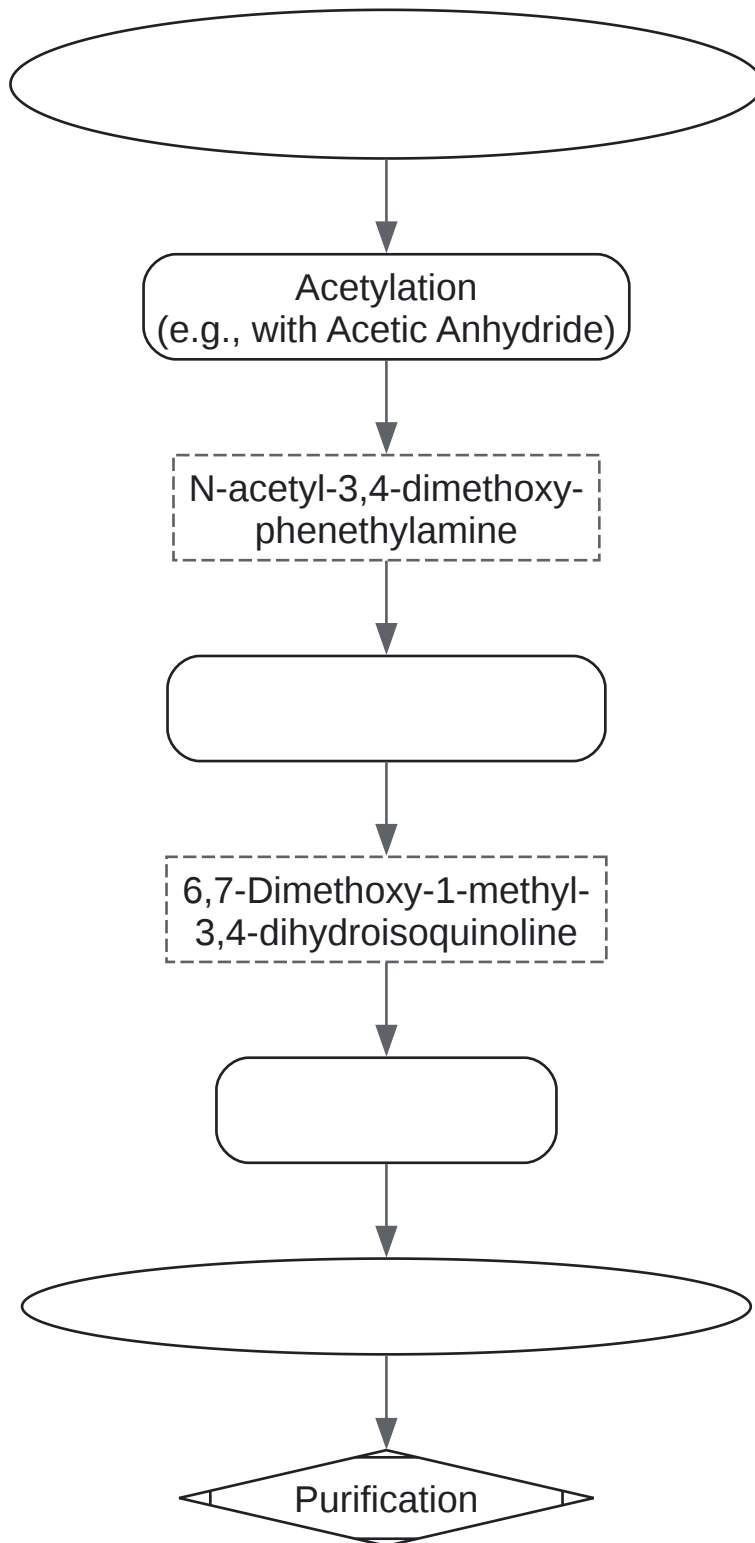


## Workflow for Nitric Oxide Inhibition Assay





## Logical Workflow for a Representative Synthesis

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- To cite this document: BenchChem. [3,4-Dihydro-6,7-isoquinolinediol CAS number and identifiers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b109912#3-4-dihydro-6-7-isoquinolinediol-cas-number-and-identifiers]

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